molecular formula C5H9N5O B151467 4-(2H-tetrazol-5-yl)morpholine CAS No. 133237-33-9

4-(2H-tetrazol-5-yl)morpholine

Cat. No.: B151467
CAS No.: 133237-33-9
M. Wt: 155.16 g/mol
InChI Key: UOBHSAXFHWPZJB-UHFFFAOYSA-N
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Description

4-(2H-tetrazol-5-yl)morpholine is a heterocyclic compound that features a tetrazole ring attached to a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-tetrazol-5-yl)morpholine typically involves the reaction of morpholine with a tetrazole precursor. One common method is the reaction of morpholine with 5-chlorotetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of sodium azide and a suitable nitrile precursor to form the tetrazole ring, which is then reacted with morpholine. This method often requires the use of a catalyst such as zinc chloride and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-tetrazol-5-yl)morpholine undergoes a variety of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce morpholine-substituted amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives.

Scientific Research Applications

4-(2H-tetrazol-5-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets and its favorable pharmacokinetic properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2H-tetrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

4-(2H-tetrazol-5-yl)morpholine can be compared with other tetrazole-containing compounds, such as:

    5-(morpholin-4-yl)-1H-tetrazole: Similar in structure but differs in the position of the tetrazole ring attachment.

    5-(morpholin-4-yl)-2H-tetrazole: Another isomer with different biological and chemical properties.

    Tetrazole derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole, which have different substituents on the tetrazole ring.

The uniqueness of this compound lies in its specific combination of the tetrazole and morpholine rings, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBHSAXFHWPZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371780
Record name 4-(2H-tetrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133237-33-9
Record name 4-(2H-tetrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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